Pyrithiobac-sodium

概述

描述

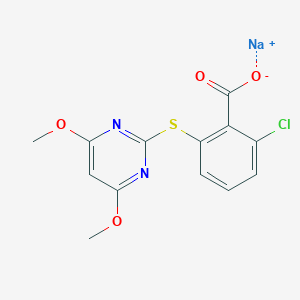

Pyrithiobac-sodium is an organic compound with the chemical formula C₁₃H₁₀ClN₂NaO₄S . It is primarily used as a post-emergence herbicide for controlling broad-leaved weeds in cotton and other crops. This compound is known for its high aqueous solubility and moderate persistence in soil systems .

准备方法

Synthetic Routes and Reaction Conditions: Pyrithiobac-sodium is synthesized by reacting 2-chloro-4,6-dimethoxypyrimidine with 2-chloro-6-mercaptobenzoic acid in the presence of a solvent, an inorganic base, and an alkyl sodium sulfinate catalyst. Common solvents include toluene, chlorobenzene, acetonitrile, and dimethyl sulfoxide. Inorganic bases such as potassium carbonate, sodium carbonate, and cesium carbonate are used .

Industrial Production Methods: The industrial production of this compound involves a clean process technology that ensures high reaction yield and simplicity. The process typically includes the use of sodium trifluoromethyl sulfinate or sodium methyl sulfinate as catalysts .

化学反应分析

Types of Reactions: Pyrithiobac-sodium undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different derivatives.

Substitution: The compound can undergo substitution reactions, particularly involving the chlorine atom in its structure.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Substitution: Reagents like sodium hydroxide or potassium carbonate are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation can lead to the formation of sulfoxides or sulfones .

科学研究应用

Efficacy in Weed Control

Research indicates that pyrithiobac-sodium is effective against a range of broadleaf weeds. According to studies, application rates typically range from 30 to 120 g/ha , with optimal results observed under specific environmental conditions such as rainfall timing and soil moisture levels .

Table 1: Efficacy of this compound Against Common Weeds

| Weed Species | Control Rate (g/ha) | Observed Efficacy (%) |

|---|---|---|

| Amaranthus spp. | 30-120 | 85-95 |

| Ipomoea spp. | 30-120 | 80-90 |

| Chenopodium spp. | 30-120 | 75-85 |

Environmental Impact

This compound exhibits a low toxicity profile for mammals and non-target organisms but can be moderately persistent in soil systems. Its high aqueous solubility raises concerns regarding leaching into groundwater, necessitating careful management during application . The compound has shown a tendency to bioaccumulate, although its overall environmental footprint appears manageable when applied according to guidelines.

Case Studies

Several studies have documented the practical applications of this compound in agricultural settings:

-

Case Study 1: Cotton Production in India

A study conducted in Punjab demonstrated that farmers using this compound reported significant reductions in weed populations, leading to improved cotton yields. The integration of this herbicide into direct-seeded rice (DSR) practices also highlighted its role in sustainable agriculture by reducing labor requirements while maintaining crop productivity . -

Case Study 2: Rainfall Impact on Herbicide Efficacy

Research analyzing the timing of this compound applications relative to rainfall patterns indicated that applications made shortly before expected rainfall resulted in over 90% transport of the herbicide via runoff. This underscores the importance of timing in maximizing herbicide efficacy while minimizing environmental risks .

Regulatory Considerations

The regulatory framework surrounding this compound emphasizes safety assessments concerning human health and environmental impacts. The U.S. Environmental Protection Agency (EPA) has conducted comprehensive risk assessments that indicate acceptable exposure levels for agricultural workers and consumers when used as directed .

作用机制

Pyrithiobac-sodium acts by inhibiting the enzyme acetolactate synthase in plants. This enzyme is crucial for the synthesis of branched-chain amino acids such as valine, leucine, and isoleucine. By inhibiting this enzyme, this compound disrupts the growth of weeds, leading to their eventual death .

相似化合物的比较

Imazapyr: Another herbicide that inhibits acetolactate synthase but is used for different types of weeds.

Chlorimuron-ethyl: Similar in its mode of action but used in soybean fields.

Metsulfuron-methyl: Also inhibits acetolactate synthase and is used in cereal crops.

Uniqueness: Pyrithiobac-sodium is unique in its high solubility in water and its specific application in cotton fields. It is particularly effective against broad-leaved weeds and has a moderate persistence in soil, making it suitable for agricultural use .

生物活性

Pyrithiobac-sodium is a systemic herbicide primarily used to control various weeds in agricultural settings. Its biological activity extends beyond herbicidal properties, revealing potential applications in medicinal chemistry and other biological fields. This article explores the compound's biological mechanisms, efficacy, and emerging research findings.

This compound is a member of the pyridazinone class of herbicides, functioning primarily as an acetolactate synthase (ALS) inhibitor. This inhibition disrupts the synthesis of branched-chain amino acids (valine, leucine, and isoleucine), which are essential for plant growth and development. The specific mechanism involves blocking the first step in the biosynthetic pathway, leading to plant cell death and ultimately effective weed control .

Herbicidal Properties

This compound exhibits potent herbicidal activity against a variety of annual and perennial weeds. Its effectiveness is attributed to its ability to inhibit ALS, which is critical for amino acid synthesis in plants. Research has demonstrated that this compound can significantly reduce weed biomass when applied at recommended rates, making it a valuable tool in integrated weed management systems .

Antifungal Activity

Recent studies have expanded the understanding of this compound's biological activity beyond herbicides. Notably, derivatives of pyrithiobac have shown promising antifungal properties. For instance, a derivative labeled 6-5 exhibited potent inhibition against the main protease of SARS-CoV with an IC50 of 4.471 μM while maintaining low cytotoxicity against mammalian cells . This suggests potential applications in treating viral infections, particularly those caused by coronaviruses.

Study on Derivatives

A comprehensive study synthesized 35 novel pyrithiobac derivatives to evaluate their biological activities across various platforms. Among these, several compounds demonstrated significant antifungal activity against Candida species and other plant pathogens. The antifungal efficacy was linked to AHAS inhibition, with some compounds showing higher activity in specific media conditions .

Table 1: Summary of Biological Activities of Pyrithiobac Derivatives

| Compound | Activity Type | IC50 (μM) | Notes |

|---|---|---|---|

| 6-5 | Antiviral | 4.471 | Inhibits SARS-CoV M pro |

| 6-22 | Fungal Inhibition | Varies | Effective against Candida |

| 6-26 | Fungal Inhibition | 50 mg/L | Excellent activity against plant fungi |

Toxicological Profile

Despite its effectiveness as a herbicide, this compound has been evaluated for its safety profile. Toxicology studies indicate that it has low toxicity levels in mammals, with no significant adverse effects observed at high doses during developmental toxicity studies . However, it has been associated with some liver and kidney effects at elevated exposure levels, necessitating careful risk assessment for agricultural use.

Environmental Impact

The environmental fate of this compound has also been studied extensively. It is rapidly degraded in soil environments, reducing the risk of long-term ecological impacts. The compound's metabolites are generally less toxic than the parent compound, which supports its use in sustainable agricultural practices .

属性

CAS 编号 |

123343-16-8 |

|---|---|

分子式 |

C13H11ClN2NaO4S |

分子量 |

349.75 g/mol |

IUPAC 名称 |

sodium;2-chloro-6-(4,6-dimethoxypyrimidin-2-yl)sulfanylbenzoate |

InChI |

InChI=1S/C13H11ClN2O4S.Na/c1-19-9-6-10(20-2)16-13(15-9)21-8-5-3-4-7(14)11(8)12(17)18;/h3-6H,1-2H3,(H,17,18); |

InChI 键 |

UALFPVHPUAEMKU-UHFFFAOYSA-N |

SMILES |

COC1=CC(=NC(=N1)SC2=C(C(=CC=C2)Cl)C(=O)[O-])OC.[Na+] |

手性 SMILES |

COC1=CC(=NC(=N1)SC2=C(C(=CC=C2)Cl)C(=O)[O-])OC.[Na+] |

规范 SMILES |

COC1=CC(=NC(=N1)SC2=C(C(=CC=C2)Cl)C(=O)O)OC.[Na] |

熔点 |

248.0 °C |

Key on ui other cas no. |

123343-16-8 |

Pictograms |

Irritant; Health Hazard; Environmental Hazard |

同义词 |

pyrithiobac sodium pyrithiobac sodium salt sodium 2-chloro-6-(4,6-dimethoxypyrimidin-2-ylthio)benzoate |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。